![molecular formula C15H18ClN3O4S B2483915 8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-82-7](/img/structure/B2483915.png)
8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazaspirodecanedione derivatives, including compounds similar to the one , involves multiple steps that aim to introduce functional groups and achieve the desired spirocyclic framework. For example, Madaiah et al. (2012) discussed the synthesis of a series of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents, highlighting the synthetic routes employed to incorporate various substituents and study their structure-activity relationship (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Molecular Structure Analysis
The molecular structure of triazaspirodecanedione compounds is pivotal in determining their chemical and biological properties. Studies often employ X-ray crystallography and NMR spectroscopy to elucidate the configuration and conformation of these molecules. Tsukamoto et al. (1993) investigated the structure-activity relationships of spirooxazolidine-2,4-dione derivatives, providing insight into the molecular features that contribute to their activity as cholinergic agents (Tsukamoto et al., 1993).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification
Research has highlighted the antimicrobial and detoxification potential of N-halamine-coated cotton fabrics integrated with triazaspirodecane dione derivatives. These fabrics demonstrated effective biocidal properties against pathogens like Staphylococcus aureus and Escherichia coli, and also showcased the ability to detoxify harmful chemicals, thereby indicating a broad spectrum of protective applications (Ren et al., 2009).
Anticonvulsant Activity
The compound's derivatives have been studied for their anticonvulsant activities. Research involving the synthesis and structure-activity relationship studies of triazaspirodecane dione derivatives revealed significant protective effects against seizures, comparable to standard anticonvulsant drugs. These findings suggest potential therapeutic applications in treating convulsive disorders (Madaiah et al., 2012).
Biocidal Nanofibers
Triazaspirodecane dione derivatives have been incorporated into nanofibers to impart antimicrobial properties. These nanofibers, synthesized through electrospinning and treated to possess biocidal properties, have shown effectiveness in killing bacteria rapidly, indicating potential applications in water and air filtration systems (Ren et al., 2013).
Zukünftige Richtungen
The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, potential biological activities, and possible applications. It could also be interesting to explore its synthesis in more detail, potentially developing more efficient or environmentally friendly methods .
Eigenschaften
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)7-9-18(10-8-15)24(22,23)12-6-4-3-5-11(12)16/h3-6H,2,7-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZOCOICWIIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

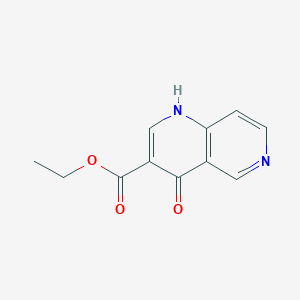
![4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline](/img/structure/B2483833.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)
![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)



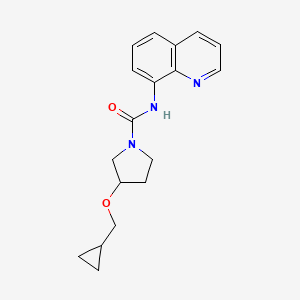
![2-naphtho[2,1-b]furanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2483844.png)
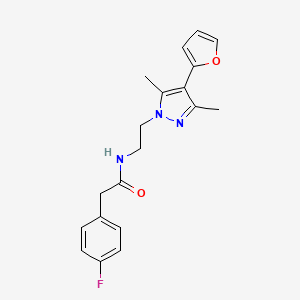
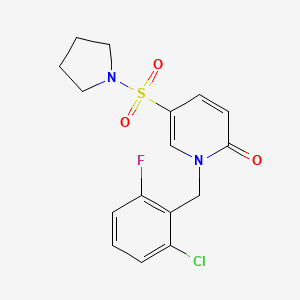
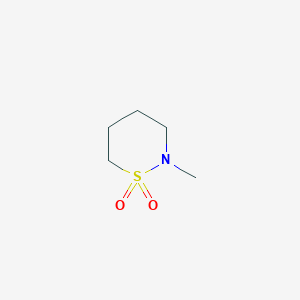
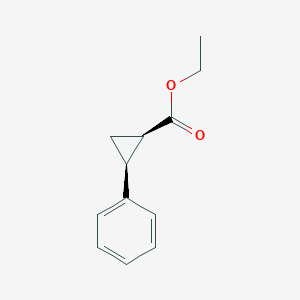
![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)